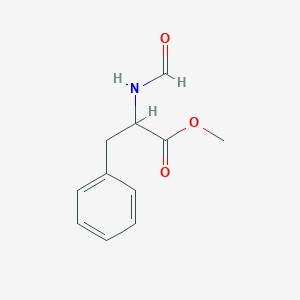
2-Benzyl-2-formamidoacetic acid methyl ester
Overview
Description
2-Benzyl-2-formamidoacetic acid methyl ester is an organic compound that belongs to the class of esters. Esters are derived from carboxylic acids and alcohols, and they typically have pleasant smells. This compound is a derivative of phenylalanine, an essential amino acid, and it features a formyl group attached to the nitrogen atom of the phenylalanine moiety. The methyl ester group is attached to the carboxyl group of phenylalanine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzyl-2-formamidoacetic acid methyl ester can be achieved through a multi-step process. One common method involves the formylation of phenylalanine followed by esterification. The formylation step typically uses formic acid or formic acid derivatives under acidic conditions. The esterification step involves the reaction of the formylated phenylalanine with methanol in the presence of a strong acid catalyst like sulfuric acid or hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques like crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Benzyl-2-formamidoacetic acid methyl ester can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to a hydroxymethyl group.
Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Hydrolysis can be carried out using aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl).
Major Products
Oxidation: this compound can be converted to N-formylphenylalanine.
Reduction: The product would be N-hydroxymethylphenylalanine, methyl ester.
Substitution: The hydrolysis product is N-formylphenylalanine.
Scientific Research Applications
2-Benzyl-2-formamidoacetic acid methyl ester has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in peptide synthesis.
Biology: It serves as a model compound for studying enzyme-substrate interactions and protein folding.
Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 2-Benzyl-2-formamidoacetic acid methyl ester involves its interaction with specific molecular targets. The formyl group can participate in hydrogen bonding and other interactions with enzymes and receptors. The ester group can be hydrolyzed to release the active form of the compound, which can then interact with its target sites. The pathways involved may include enzymatic catalysis and receptor binding, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N-Formylphenylalanine: Lacks the ester group but has similar formylation.
Phenylalanine, methyl ester: Lacks the formyl group but has similar esterification.
N-Formylglycine, methyl ester: Similar structure but with a glycine moiety instead of phenylalanine.
Uniqueness
2-Benzyl-2-formamidoacetic acid methyl ester is unique due to the presence of both the formyl and ester groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C11H13NO3 |
|---|---|
Molecular Weight |
207.23 g/mol |
IUPAC Name |
methyl 2-formamido-3-phenylpropanoate |
InChI |
InChI=1S/C11H13NO3/c1-15-11(14)10(12-8-13)7-9-5-3-2-4-6-9/h2-6,8,10H,7H2,1H3,(H,12,13) |
InChI Key |
OPHMCBWUQRAKEO-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(CC1=CC=CC=C1)NC=O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














